molecular formula C17H14ClFN2O3 B2474911 2-(2-chloro-4-fluorophenoxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide CAS No. 1281147-03-2

2-(2-chloro-4-fluorophenoxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2474911
CAS No.: 1281147-03-2
M. Wt: 348.76
InChI Key: WKYWYESWWKLQEH-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorophenoxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorophenoxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-4-fluorophenol with an appropriate acylating agent to form the intermediate acyl compound. This intermediate is then reacted with 2-methoxyphenylacetonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorophenoxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to amine or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-(2-chloro-4-fluorophenoxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-4-fluorophenoxy)pyrazine
  • 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
  • Cyhalofop-butyl

Uniqueness

2-(2-chloro-4-fluorophenoxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications and interactions, setting it apart from similar compounds.

Biological Activity

2-(2-Chloro-4-fluorophenoxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H15ClFNO3
  • Molecular Weight : 321.75 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity against a range of pathogens. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several bacterial strains.

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0
Pseudomonas aeruginosa1.02.0

The compound exhibited bactericidal activity, effectively reducing bacterial counts in time-kill assays. Additionally, it demonstrated potent inhibition of biofilm formation, outperforming standard antibiotics such as Ciprofloxacin in certain assays .

Cytotoxicity and Safety Profile

In vitro cytotoxicity studies were conducted to assess the safety profile of the compound. The results indicated low hemolytic activity (% lysis < 5%) and non-cytotoxicity against human cell lines, with IC50 values greater than 60 μM. These findings suggest that the compound has a favorable safety profile for further development .

The mechanism by which this compound exerts its antimicrobial effects involves inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets were found to be within a range that indicates effective inhibition:

Enzyme TargetIC50 (μM)
DNA Gyrase12.27 - 31.64
DHFR0.52 - 2.67

This dual-targeting mechanism enhances its potential efficacy against resistant strains of bacteria .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in treating infections caused by resistant bacteria. For instance, a study published in ACS Omega explored hybrid molecules that included similar scaffolds, demonstrating enhanced activity against multi-drug resistant strains . Another study emphasized the importance of structural modifications in improving both solubility and biological activity, suggesting that similar approaches could be applied to optimize this compound further .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-N-[cyano-(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O3/c1-23-15-5-3-2-4-12(15)14(9-20)21-17(22)10-24-16-7-6-11(19)8-13(16)18/h2-8,14H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYWYESWWKLQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)COC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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